L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-
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Overview
Description
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- is a complex peptide composed of multiple L-lysine and L-histidine residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and length of the peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.
Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers to scale up the SPPS process. Additionally, microbial fermentation methods using genetically engineered bacteria or yeast can be utilized to produce peptides in large quantities .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of histidinal, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Potential use in drug delivery systems due to its ability to deliver biologically active peptides.
Industry: Utilized in the production of peptide-based materials and coatings
Mechanism of Action
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- involves its interaction with specific enzymes that cleave the peptide bonds. This cleavage releases the active peptides, which can then interact with their molecular targets. The lysine residues often participate in hydrogen bonding and electrostatic interactions, while the histidine residue can act as a catalytic base in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar applications in wound healing and anti-aging.
L-Lysyl-L-lysine dihydrochloride: Another peptide used for delivering biologically active peptides.
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- is unique due to its longer peptide chain and the presence of multiple lysine residues, which enhance its ability to interact with enzymes and deliver active peptides more effectively compared to shorter peptides .
Properties
CAS No. |
835632-60-5 |
---|---|
Molecular Formula |
C36H69N13O7 |
Molecular Weight |
796.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)45-26(12-2-7-17-38)34(53)49-30(21-24-22-43-23-44-24)35(54)47-27(13-3-8-18-39)32(51)46-28(14-4-9-19-40)33(52)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,50)(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
DTLSMPAIOFPPEM-WPMUBMLPSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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